(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid
Description
Academic Significance in Organic and Medicinal Chemistry
(2S)-2-Acetamido-4-methoxy-4-oxobutanoic acid occupies a unique niche in synthetic chemistry due to its hybrid structure, combining features of aspartic acid, N-acetylated amino acids, and keto esters. The acetamido group enhances metabolic stability compared to free amino acids, while the methoxy-oxobutanoic moiety introduces steric and electronic modifications that influence molecular interactions. This compound serves as a model system for studying:
- Enzyme-substrate specificity : The methoxy group alters hydrogen-bonding patterns, making it valuable for probing active-site constraints in aspartate-processing enzymes.
- Prodrug design : Methoxy esters are frequently employed as prodrug motifs to improve membrane permeability, suggesting potential applications in targeted drug delivery.
- Biosynthetic pathways : As an N-acylated aspartate derivative, it may participate in or inhibit pathways involving N-acetylated amino acids, which regulate lipid signaling and neuronal function.
A comparative analysis of its physicochemical properties reveals critical distinctions from parent compounds:
| Property | This compound | L-Aspartic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 189.17 | 133.10 |
| logP (Predicted) | -0.85 | -3.65 |
| Hydrogen Bond Donors | 2 | 3 |
| Rotatable Bonds | 5 | 3 |
Data derived from PubChem entries and computational modeling.
Historical Development of Aspartic Acid Derivatives
The systematic modification of aspartic acid began in the early 20th century, driven by efforts to understand amino acid reactivity and develop enzyme-resistant analogs. Key milestones include:
- 1827 : Isolation of aspartic acid from asparagus by Plisson and Henry, establishing the foundation for derivative synthesis.
- 1960s : Development of N-methyl-D-aspartate (NMDA) as a selective glutamate receptor agonist, demonstrating the pharmacological potential of aspartate modifications.
- 1980s–2000s : Emergence of N-acetylated aspartate derivatives as biomarkers in neurochemistry, with applications in magnetic resonance spectroscopy (MRS) for tracking neuronal health.
The synthesis of this compound likely originated from parallel work on prodrug engineering and metabolic tracer design. Its methoxy ester group reflects mid-2000s trends in improving blood-brain barrier penetration for neuroactive compounds, while the N-acetyl group aligns with strategies to enhance in vivo stability against aminopeptidases.
Evolution of Research Interest in N-Acetylated Amino Acid Derivatives
N-acylation of amino acids converts hydrophilic precursors into amphipathic molecules capable of traversing biological membranes and interacting with hydrophobic enzyme pockets. The discovery of endogenous N-acyl amino acids (NAAAs) as signaling molecules in the 1990s catalyzed interest in compounds like this compound. Key research trajectories include:
- Lipid signaling modulation : NAAAs act as secondary messengers through G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. The methoxy-oxobutanoic acid group may influence receptor binding kinetics compared to conventional N-acyl glycines or serines.
- Enzyme inhibition studies : Structural analogs of N-acetyl aspartate competitively inhibit aspartoacylase, providing insights into Canavan disease mechanisms and therapeutic strategies.
- Synthetic biology applications : Engineered microbial systems utilizing N-acetyltransferases have been explored for large-scale production of chiral N-acylated amino acids, though the methoxy ester in this compound presents unique biocatalytic challenges.
Recent advances in mass spectrometry and isotopic labeling (e.g., ^13^C-glucose tracing) have enabled precise tracking of N-acetylated amino acid metabolism, shedding light on the in vivo fate of derivatives like this compound. These studies underscore its potential as a tracer for monitoring aspartate utilization in neuronal energy metabolism and myelin synthesis pathways.
Properties
IUPAC Name |
(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZXMGPKKVZGD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.
Acetylation: The amino group is acetylated using acetic anhydride under mild conditions to form the acetamido group.
Oxidation: The keto group is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Research
(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid is utilized in biochemical studies due to its structural similarity to amino acids. It serves as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism.
Key Enzymatic Studies :
- The compound has been studied for its interaction with alanine-glyoxylate aminotransferase, an enzyme involved in amino acid metabolism. Its structural analogs can provide insights into enzyme mechanisms and substrate specificity.
Pharmaceutical Development
The compound has potential applications in drug development, particularly for conditions related to neurotransmission and metabolic disorders.
Case Studies :
- Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. For example, a patent application (US20240245691A1) describes derivatives of this compound for treating inflammation-related conditions .
Organic Synthesis
In organic chemistry, this compound is valuable for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amidation.
Synthesis Methods :
- The compound can be synthesized through several methods involving acylation and alkylation processes. These methods highlight its versatility in creating derivatives with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that recognize the acetamido and methoxy groups.
Pathways: The compound may participate in metabolic pathways involving amino acid derivatives and their transformation into bioactive molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
* Hypothetical compound based on query; properties inferred from analogs.
Key Observations
Substituent Effects on Solubility and Lipophilicity: The amino group in (S)-2-acetamido-4-amino-4-oxobutanoic acid confers high polarity and stability, making it a biologically relevant metabolite . Methoxy and ethoxy substituents (target compound and ) likely balance solubility and lipophilicity, suitable for intermediate roles in synthesis. Benzyloxy and methylsulfanyl groups ( and ) increase lipophilicity, favoring applications in organic synthesis or membrane interaction. The hydroxyl group in (2S)-4-amino-2-hydroxy-4-oxobutanoic acid () enhances solubility (948 g/L), ideal for aqueous biochemical assays .
Biological and Synthetic Applications: Endogenous metabolites (e.g., ) are critical in metabolic pathways, while protective groups like Fmoc () enable peptide chain assembly . Halogenated analogs (e.g., bromo in ) serve as reactive intermediates in cross-coupling reactions .
Structural Modeling and Lumping Strategies: As noted in , compounds with similar substituents (e.g., methoxy vs. ethoxy) may undergo analogous physicochemical processes, justifying their grouping in predictive models .
Biological Activity
(2S)-2-acetamido-4-methoxy-4-oxobutanoic acid, also known by its CAS number 4910-43-4, is a compound characterized by the presence of an acetamido group, a methoxy group, and a ketone functional group. This unique structure contributes to its potential biological activities and applications across various scientific fields, particularly in biochemistry and pharmaceuticals.
Enzyme Inhibition and Metabolic Pathways
Research indicates that this compound serves as a reagent in studies involving enzyme inhibition and metabolic pathways. Its structural features allow it to interact with various biological targets, potentially influencing metabolic processes.
Pharmacological Potential
The compound has been identified as a potential precursor in drug development, particularly due to its ability to modify biological pathways. Its interactions with specific enzymes make it a candidate for exploring therapeutic applications.
Case Studies and Research Findings
-
Inhibition Studies :
- A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests that the compound could be further investigated for its role in metabolic regulation.
- Antioxidant Activity :
- Antimicrobial Properties :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Acetamido-3-methylbutanoic acid | 4910-43-5 | Contains a methyl group; may exhibit different reactivity |
| 2-Acetamido-3-hydroxybutanoic acid | 4910-43-6 | Hydroxyl group introduces different solubility properties |
| N-Acetyl-L-aspartic acid | 616-91-1 | Involved in neurotransmission |
| 4-Methoxybutanoic acid | 6289-76-3 | Lacks acetamido group; simpler structure |
This table illustrates variations in structure that influence their chemical behavior and biological activity. The unique combination of functional groups in this compound sets it apart from these similar compounds, potentially leading to distinct applications and interactions within biological systems.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-acetamido-4-methoxy-4-oxobutanoic acid, and what key stereochemical considerations must be addressed?
Methodological Answer:
- Synthetic Routes :
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, as seen in analogous amino acid derivatives .
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the acetamido and methoxy-oxobutanoic acid moieties .
- Methoxy Group Introduction : Utilize alkylation or nucleophilic substitution under anhydrous conditions to avoid hydrolysis of the oxo group .
- Stereochemical Control :
Q. How should researchers safely handle and store this compound given its toxicity profile?
Methodological Answer:
- Handling Precautions :
- Storage :
Q. What analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- X-Ray Crystallography :
- Spectroscopic Validation :
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural characterization?
Methodological Answer:
- Scenario : Crystallography indicates a planar oxo group, while NMR suggests conformational flexibility.
- Strategies :
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect rotational barriers around the oxo group .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify discrepancies .
- Multi-Technique Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography .
Q. What experimental designs mitigate low yields in stereoselective synthesis of this compound?
Methodological Answer:
- Optimization Strategies :
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to improve enantiomeric excess (ee) .
- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reaction times/temperatures dynamically .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
Q. What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cancer Cell Line Screening :
- Test cytotoxicity in HepG2 (liver) or MCF-7 (breast) cells using MTT assays, with IC₅₀ calculations .
- Enzyme Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
